molecular formula C21H28N2O3 B4534093 4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole

4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole

Cat. No. B4534093
M. Wt: 356.5 g/mol
InChI Key: IEVIZZYTYOFACD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that often feature in research related to organic chemistry and pharmaceutical studies. The isoxazole ring, a key component of its structure, is frequently seen in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

  • The synthesis of related isoxazole compounds typically involves strategies like 1,3-dipolar cycloaddition, as seen in the work of (J. G. Ruano, C. Fajardo, M. R. Martín, 2005).
  • Another relevant method involves the synthesis of isoxazole-annulated heterocycles, which are important in the development of complex molecules like the one (M. K. Gumus et al., 2018).

Molecular Structure Analysis

  • The molecular structure of similar isoxazole compounds has been studied using techniques like X-ray diffraction, FT-IR spectroscopy, and computational methods like DFT (Density Functional Theory) (M. K. Gumus et al., 2018).
  • Such analyses typically reveal key aspects like bond lengths, bond angles, and the overall 3D arrangement of atoms in the molecule.

Chemical Reactions and Properties

  • Isoxazole rings in these compounds can participate in various chemical reactions, including ring-opening or substitution reactions, which can lead to the formation of new molecular structures (S. A. Halim, M. Ibrahim, 2022).
  • The presence of functional groups like methoxy and pyrrolidinyl groups can influence the reactivity and chemical properties of the molecule.

Physical Properties Analysis

  • The physical properties of such compounds, including solubility, melting point, and crystal structure, are often influenced by the presence of isoxazole rings and substituents attached to them (M. K. Gumus et al., 2018).

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and potential biological activity, are closely linked to the molecular structure and the specific functional groups present in the molecule (S. A. Halim, M. Ibrahim, 2022).

properties

IUPAC Name

4-[1-[[3-methoxy-2-(2-methylprop-2-enoxy)phenyl]methyl]pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-14(2)13-25-21-17(8-6-10-19(21)24-5)12-23-11-7-9-18(23)20-15(3)22-26-16(20)4/h6,8,10,18H,1,7,9,11-13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVIZZYTYOFACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2CCCN2CC3=C(C(=CC=C3)OC)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole
Reactant of Route 2
4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole
Reactant of Route 3
Reactant of Route 3
4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole
Reactant of Route 4
Reactant of Route 4
4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole
Reactant of Route 5
4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole
Reactant of Route 6
Reactant of Route 6
4-(1-{3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}pyrrolidin-2-yl)-3,5-dimethylisoxazole

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